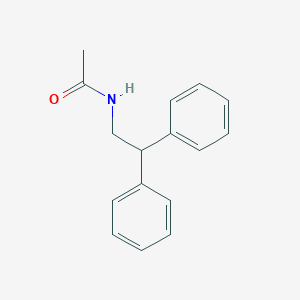

N-(2,2-diphenylethyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

93007-74-0 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(2,2-diphenylethyl)acetamide |

InChI |

InChI=1S/C16H17NO/c1-13(18)17-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,17,18) |

InChI Key |

XGPLPSYPEKXARJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)NCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,2 Diphenylethyl Acetamide

Established Synthetic Routes for N-(2,2-diphenylethyl)acetamide and Analogs

Traditional methods for forming the amide bond in this compound rely on well-understood reactions involving the nucleophilic attack of an amine on an activated carboxylic acid derivative.

Acylation Reactions of 2,2-Diphenylethan-1-amine and its Derivatives

The most direct and common method for the synthesis of this compound is the acylation of the primary amine, 2,2-diphenylethan-1-amine. This reaction involves treating the amine with an acetylating agent. Commonly used reagents for this transformation include acetyl chloride and acetic anhydride. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (chloride or acetate), forming the stable amide bond. This approach is highly efficient and widely applicable for the preparation of a variety of amides. organic-chemistry.org

General Amide Bond Formation Strategies Utilizing Carboxylic Acid Derivatives and Amines

Amide synthesis is fundamentally a condensation reaction between a carboxylic acid and an amine, which formally releases a molecule of water. rsc.org However, the direct reaction of a carboxylic acid with an amine is often inefficient and requires high temperatures. libretexts.org To overcome this, the carboxylic acid is typically "activated" by converting it into a more reactive derivative. scispace.com

Common strategies include:

Acid Halides: As mentioned, acid chlorides (like acetyl chloride) are highly reactive and readily form amides with amines at room temperature.

Acid Anhydrides: Acetic anhydride is another effective acetylating agent that reacts with amines to yield amides and a carboxylic acid byproduct. libretexts.org

Esters: The aminolysis of esters can also produce amides, though this reaction is generally slower and may require heating or catalysis.

Coupling Reagents: A widely used laboratory method involves the direct coupling of a carboxylic acid (acetic acid) and an amine (2,2-diphenylethan-1-amine) using a dehydrating agent or coupling reagent. Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxyl group of the acid, facilitating nucleophilic attack by the amine to form the amide bond. mdpi.comprepchem.com Other modern coupling reagents have been developed to improve yields, reduce side reactions, and simplify purification. rsc.orgorganic-chemistry.org

| Carboxylic Acid Derivative/Method | Reactant 1 | Reactant 2 | Key Features |

|---|---|---|---|

| Acid Chloride | 2,2-Diphenylethan-1-amine | Acetyl Chloride | High reactivity, often requires a base to neutralize HCl byproduct. |

| Acid Anhydride | 2,2-Diphenylethan-1-amine | Acetic Anhydride | Good reactivity, byproduct is a carboxylic acid. libretexts.org |

| Coupling Reagent | 2,2-Diphenylethan-1-amine | Acetic Acid | Mediated by reagents like DCC, HBTU, or COMU; versatile and common in peptide synthesis. rsc.orgmdpi.com |

| Ester Aminolysis | 2,2-Diphenylethan-1-amine | Ethyl Acetate | Generally requires heat or catalysis; considered a greener route. rsc.org |

Catalytic Approaches to N-Acetamide Synthesis

To improve reaction efficiency and align with the principles of green chemistry, various catalytic systems have been developed for amide synthesis. Catalysts can lower the activation energy of the reaction, allowing for milder conditions and often avoiding the need for stoichiometric activating agents.

Acid Catalysis: Simple organic acids, such as acetic acid itself, can catalyze the N-acylation of amines using esters as the acyl source. rsc.orgresearchgate.net For instance, reacting 2,2-diphenylethan-1-amine with ethyl acetate in the presence of a catalytic amount of acetic acid can produce this compound. rsc.org

Metal Catalysis: A range of metal-based catalysts have been shown to be effective for amidation. Copper(II) tetrafluoroborate, for example, efficiently catalyzes the acetylation of amines using acetic anhydride under solvent-free conditions. organic-chemistry.org Other systems utilize metals like nickel, iron, and palladium to facilitate the coupling of carboxylic acids or their derivatives with amines. organic-chemistry.orgorganic-chemistry.org

Electrochemical Catalysis: On the cutting edge of synthesis, researchers have explored the direct electrochemical synthesis of acetamide (B32628) from CO2 and N2 using single-atom alloy catalysts, such as tungsten on a copper surface (W/Cu(111)). acs.orgnih.gov This advanced approach involves the simultaneous C-C and C-N bond formation, representing a novel and highly sustainable route to simple amides. nih.gov

| Catalyst Type | Example Catalyst | Reactants | Key Features |

|---|---|---|---|

| Organocatalyst | Acetic Acid | Amine + Ester | Simple, inexpensive, and metal-free. rsc.org |

| Lewis Acid | Copper(II) tetrafluoroborate | Amine + Acetic Anhydride | Efficient under solvent-free conditions at room temperature. organic-chemistry.org |

| Heterogeneous | Phosphomolybdic acid | Amine + Acetic Anhydride | Solid catalyst, easy to handle, and effective under solvent-free conditions. organic-chemistry.org |

| Electrocatalyst | W/Cu(111) Single-Atom Alloy | CO2 + N2 | Direct synthesis from simple gases, highly sustainable. acs.orgnih.gov |

Advanced Synthetic Methodologies Applied to this compound Scaffolds

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for amide bond formation, minimizing solvent use and energy consumption.

Mechanochemical Synthesis Approaches for Amide Formation

Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions in the solid state, often in the absence of a bulk solvent. nih.gov This technique has emerged as a powerful green alternative for amide synthesis. rsc.org

The mechanochemical synthesis of amides can be achieved by milling a carboxylic acid and an amine with a suitable coupling reagent. acs.org For example, uronium-based reagents like COMU have been used to mediate amide coupling under mechanochemical conditions, resulting in high yields and fast reaction times with minimal waste. chemrxiv.org Another approach involves the in situ activation of carboxylic acids with reagents like 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine under solvent-drop grinding conditions. rsc.org This method is applicable to a wide variety of carboxylic acids and amines, affording amides in moderate to excellent yields. rsc.org The synthesis of primary amides from esters has also been demonstrated using calcium nitride as an ammonia source under ball milling conditions. acs.orgorganic-chemistry.org

Solvent-Free Reaction Protocols

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. scispace.com Several solvent-free protocols are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions, often allowing for solvent-free conditions. The direct reaction of a primary amine with a carboxylic acid under microwave irradiation can produce amides in minutes with nearly quantitative yields, avoiding the need for any catalyst or solvent. tandfonline.com

Thermal, Catalyst-Mediated Synthesis: Amides can be prepared under solvent-free conditions by heating a mixture of a carboxylic acid and urea (B33335) in the presence of a boric acid catalyst. scispace.com This method involves simple trituration (grinding) of the reactants followed by direct heating. scispace.com It offers a rapid and efficient procedure, although it is not suitable for thermally sensitive compounds. scispace.com

Transition Metal-Free Synthesis: An environmentally friendly method for amide synthesis from phenyl esters and aryl amines has been developed that operates under solvent- and transition metal-free conditions using sodium hydride as a base. rsc.org This approach provides high yields and high atom economy. rsc.org

| Methodology | Energy Input | Typical Conditions | Advantages |

|---|---|---|---|

| Mechanochemistry (Ball Milling) | Mechanical | Solid-state, room temperature, often with liquid-assisted grinding. rsc.org | Solvent-free, rapid, reduced waste, access to different reactivity. digitellinc.com |

| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-free or minimal solvent, elevated temperature and pressure. | Extremely fast reaction times (minutes), high yields. tandfonline.com |

| Catalytic Solvent-Free Heating | Thermal | Direct heating of reactants with a catalyst (e.g., boric acid). scispace.com | Simple procedure, avoids solvents and expensive reagents. scispace.com |

Exploration of Nitrogen-Centered Radicals in Related Amine Functionalization Reactions

Nitrogen-centered radicals (NCRs) are highly reactive intermediates that have gained significant attention in organic synthesis for their ability to form new carbon-nitrogen bonds. chinesechemsoc.orgresearchgate.net The generation of amidyl radicals, specifically from secondary amides like this compound, can be achieved under mild conditions using photoredox catalysis. chinesechemsoc.org This modern approach often circumvents the need for harsh reagents traditionally used for generating NCRs.

The general strategy involves a single-electron transfer (SET) process. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize a suitable precursor to generate the nitrogen-centered radical. nih.gov For amides, direct oxidation of the N-H bond to an amidyl radical can be facilitated through a process known as proton-coupled electron transfer (PCET), which requires the cooperative action of a single-electron oxidant and a weak base. chinesechemsoc.org

Once formed, the amidyl radical derived from this compound would be electrophilic and could undergo several key reactions:

Intramolecular Hydrogen Atom Transfer (HAT): The most probable pathway for an amidyl radical is a 1,5-HAT, where the radical abstracts a hydrogen atom from a carbon atom at the 5-position. In the case of this compound, this would involve the benzylic C-H bond of one of the phenyl groups, leading to a stabilized carbon-centered radical. This subsequent radical could then be trapped by various reagents to achieve remote functionalization. manchester.ac.uknih.gov

Intermolecular Addition: The amidyl radical could also add to external π-systems like alkenes or arenes, although this is often less favored than intramolecular pathways unless there is a high concentration of the external trapping agent. researchgate.net

While specific studies on this compound were not found, the reactivity of analogous amides in photoinduced radical cascades has been well-documented, enabling a range of remote functionalizations including fluorination, chlorination, and cyanation. manchester.ac.uknih.gov

Chemical Reactivity and Derivatization Strategies of this compound

Oxidation Reactions of the Acetamide Moiety

The oxidation of amides is a fundamental transformation in organic chemistry, though it often requires specific reagents to control the reaction outcome. For a secondary amide like this compound, oxidation can target different parts of the molecule. While the amide bond itself is relatively stable, the adjacent carbon atoms can be susceptible to oxidation. researchgate.netrsc.org

Oxidation of the α-carbon of the ethylamine (B1201723) portion (the carbon bearing the two phenyl groups) could potentially lead to the formation of an imide or other carbonyl-containing structures, though this would likely require powerful oxidizing agents and may be accompanied by side reactions. More commonly, oxidation reactions involving amides focus on the α-carbon of the acyl group or the nitrogen atom itself. However, direct oxidation of the acetamide moiety's methyl group is challenging. Alternative strategies often involve the oxidation of the corresponding amine to form the amide bond. researchgate.netrsc.orgdntb.gov.ua Electrochemical methods, such as Shono-type oxidations, provide another avenue for the synthesis of amides through the oxidation of amines. rsc.org

Reduction Pathways of Amide Linkages

The reduction of the amide linkage is a robust method for synthesizing amines. The carbonyl group of the acetamide in this compound can be completely reduced to a methylene (B1212753) group (-CH2-), converting the amide into the corresponding secondary amine, N-ethyl-2,2-diphenylethanamine.

Common reagents for this transformation include strong metal hydrides, with lithium aluminum hydride (LiAlH4) being the most classic and effective. jove.com The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, and subsequent elimination to form an iminium ion intermediate. A second hydride attack on the iminium ion yields the final amine product. jove.com

Alternative and often milder methods have been developed, including:

Catalytic Hydrosilylation: This method uses a hydrosilane (like TMDS) in the presence of a transition metal catalyst (e.g., from iridium, iron, or copper) to reduce the amide. researchgate.netrsc.orgnih.gov

Catalytic Hydrogenation: Although challenging due to the stability of the amide bond, certain heterogeneous or homogeneous catalysts can facilitate the reduction of amides using molecular hydrogen (H2), representing a greener approach. researchgate.net

| Method | Typical Reagents | Product | General Applicability |

|---|---|---|---|

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH4) in THF or Ether | Secondary Amine | Broad scope for primary, secondary, and tertiary amides. jove.comacsgcipr.org |

| Catalytic Hydrosilylation | Hydrosilane (e.g., TMDS, PhSiH3), Transition Metal Catalyst (e.g., Ir, Fe, Cu) | Secondary Amine | Milder conditions, better functional group tolerance. researchgate.netnih.gov |

| Catalytic Hydrogenation | H2, Ru or Rh-based catalyst, High pressure/temperature | Secondary Amine | Environmentally friendly but often requires harsh conditions. researchgate.net |

Electrophilic Substitution Reactions on Aromatic Moieties

The two phenyl rings of the this compound molecule are susceptible to electrophilic aromatic substitution (SEAr). The N-(2-acetamidoethyl) group attached to the central carbon is an activating group and will direct incoming electrophiles to the ortho and para positions of the phenyl rings. wikipedia.org This is due to the ability of the alkyl chain to stabilize the cationic intermediate (arenium ion) formed during the reaction through inductive effects.

Standard electrophilic aromatic substitution reactions could be applied to this compound to introduce a variety of functional groups onto the phenyl rings:

Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) would introduce a nitro group (-NO2), primarily at the para position to minimize steric hindrance.

Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would result in the corresponding halogenated derivatives. wikipedia.org

Friedel-Crafts Alkylation/Acylation: The introduction of alkyl or acyl groups can be achieved using an alkyl halide or acyl halide with a Lewis acid catalyst. The bulky nature of the 2,2-diphenylethyl moiety might favor substitution at the less sterically hindered para position.

N-Substitution and Side-Chain Modifications Leading to Analogs

As a secondary amide, this compound possesses an N-H bond that can be functionalized, leading to the synthesis of various analogs. N-alkylation is a key transformation that converts the secondary amide into a tertiary amide. This typically requires deprotonation of the amide with a strong base to form the corresponding amidate anion, which then acts as a nucleophile to attack an alkylating agent (e.g., an alkyl halide). rsc.orgresearchgate.net

Common conditions for N-alkylation include:

Strong Bases: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF are frequently used to generate the amidate.

Phase-Transfer Catalysis (PTC): Using a base like KOH or K2CO3 with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate alkylation under milder, heterogeneous conditions.

| Amide Substrate (Analog) | Alkylating Agent | Base/Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| 2-(1H-azol-1-yl)-N-(phenyl)acetamide | Dibromoethane | Sodium Ethoxide | Ethanol | N-alkylated tertiary amide. |

| 2-(1H-azol-1-yl)-N-(phenyl)acetamide | Dibromoethane | NaH | THF/DMF | N-alkylated tertiary amide. |

| N-phenyl-2-phenylacetamide | Benzyl (B1604629) Chloride | KOH / Phase-Transfer Catalyst | Toluene | N-benzylated tertiary amide. |

Halogenation of the Acetyl Moiety

Halogenation can occur at the α-carbon of the acetyl group (the methyl group) to produce N-(2,2-diphenylethyl)-2-haloacetamides. This reaction, known as α-halogenation, typically proceeds via an enol or enolate intermediate. chemistrysteps.com

Under acidic conditions, the amide can tautomerize to its enol form, which is nucleophilic enough to react with a halogen (Cl2, Br2, I2). pearson.com This method often allows for controlled monohalogenation.

Under basic conditions, a proton is removed from the α-carbon to form an enolate, which then attacks the halogen. This process can be difficult to stop at a single substitution, as the introduction of an electron-withdrawing halogen makes the remaining α-protons even more acidic, often leading to polyhalogenated products. chemistrysteps.com Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are also commonly used for α-halogenation of carbonyl compounds and can provide better selectivity. rsc.org The resulting α-haloamides are versatile synthetic intermediates themselves, useful in the construction of various heterocyclic systems. rsc.orgnih.gov

Spectroscopic and Advanced Characterization Techniques for N 2,2 Diphenylethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In a hypothetical ¹H NMR spectrum of N-(2,2-diphenylethyl)acetamide, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl groups would likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The single proton on the methine carbon (CH) adjacent to the phenyl groups would be coupled to the neighboring methylene (B1212753) protons, likely resulting in a triplet. The methylene protons (CH₂) adjacent to the nitrogen atom would be expected to show a signal coupled to both the methine proton and the amide proton. The amide proton (NH) signal would typically appear as a broad singlet or a triplet, and its chemical shift can be highly variable depending on the solvent and concentration. The methyl (CH₃) protons of the acetyl group would appear as a sharp singlet, typically in the upfield region around δ 2.0 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This data is predictive and not based on experimental results.)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 | Multiplet | 10H | Ar-H (Phenyl rings) |

| ~ 5.70 | Broad Singlet | 1H | NH |

| ~ 4.20 | Triplet | 1H | Ph₂-CH |

| ~ 3.65 | Multiplet | 2H | CH ₂-NH |

| ~ 1.95 | Singlet | 3H | CH ₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the amide group would be the most downfield signal, typically above δ 169 ppm. The quaternary carbon and the methine carbon of the diphenylethyl moiety, along with the various aromatic carbons, would have distinct chemical shifts. The methyl carbon of the acetyl group would be the most upfield signal.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This data is predictive and not based on experimental results.)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ 170.0 | C =O (Amide) |

| ~ 142.0 | Quaternary C (Aromatic) |

| ~ 129.0 | Aromatic C H |

| ~ 128.5 | Aromatic C H |

| ~ 127.0 | Aromatic C H |

| ~ 55.0 | Ph₂-C H |

| ~ 45.0 | C H₂-NH |

| ~ 23.5 | C H₃ |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₁₆H₁₇NO), the molecular weight is approximately 239.31 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 239. A prominent fragment would likely be the diphenylmethyl cation ([CH(Ph)₂]⁺) at m/z 167, resulting from cleavage of the C-C bond adjacent to the nitrogen.

Table 3: Predicted Mass Spectrometry Fragments for this compound (Note: This data is predictive and not based on experimental results.)

| m/z | Ion |

|---|---|

| 239 | [M]⁺ |

| 167 | [CH(C₆H₅)₂]⁺ |

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. Key vibrational modes for this compound would include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band).

Table 4: Predicted FT-IR / FT-Raman Vibrational Frequencies (Note: This data is predictive and not based on experimental results.)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~ 3300 | N-H Stretch |

| ~ 3060, 3030 | Aromatic C-H Stretch |

| ~ 2930 | Aliphatic C-H Stretch |

| ~ 1645 | C=O Stretch (Amide I) |

| ~ 1550 | N-H Bend / C-N Stretch (Amide II) |

| ~ 1495, 1450 | Aromatic C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The phenyl groups in this compound contain π-electrons and would be expected to absorb UV light. The primary absorption would be due to π → π* transitions of the aromatic rings, typically observed with a maximum absorption (λ_max) around 260 nm.

Table 5: Predicted UV-Vis Absorption Data (Note: This data is predictive and not based on experimental results.)

| λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~ 260 | π → π* | Phenyl rings |

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The results are compared to the calculated theoretical values based on the molecular formula (C₁₆H₁₇NO) to confirm the compound's elemental composition and purity.

Table 6: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 80.30% |

| Hydrogen | H | 7.16% |

| Nitrogen | N | 5.85% |

| Oxygen | O | 6.68% |

Computational Chemistry and Theoretical Investigations of N 2,2 Diphenylethyl Acetamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the molecular properties of N-(2,2-diphenylethyl)acetamide from first principles. These computational methods model the electronic structure of the molecule to derive various chemical and physical characteristics, offering a microscopic perspective on its behavior. Studies on analogous acetamide (B32628) and N-phenylethyl derivatives frequently utilize these techniques to elucidate structure-property relationships. researchgate.netacs.org

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. github.io This process minimizes the total electronic energy of the molecule, yielding precise information about bond lengths, bond angles, and dihedral angles. For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict the spatial orientation of the two phenyl rings and the acetamide group. researchgate.netnih.gov The resulting optimized structure is the starting point for most other computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents typical bond lengths and angles that would be obtained from a DFT geometry optimization. Specific values are illustrative.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.235 | |

| C-N (amide) | 1.358 | |

| N-H | 1.012 | |

| C-C (ethyl) | 1.530 | |

| Bond Angles (º) | ||

| O=C-N | 122.5 | |

| C-N-H | 120.8 | |

| C-C-N | 111.7 |

Vibrational Wavenumber and Infrared Intensity Predictions

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of chemical bonds. acs.org The results are used to predict the infrared (IR) spectrum of the molecule. Each calculated frequency is associated with a specific motion of the atoms, allowing for the assignment of experimental IR absorption bands. researchgate.net For instance, the characteristic C=O stretching vibration in amides is typically found around 1700 cm⁻¹, while N-H stretching appears at higher wavenumbers. libretexts.org Theoretical spectra are often scaled by an empirical factor to better match experimental data. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table is an example of how theoretical vibrational data is presented. The assignments are based on typical frequency ranges for the functional groups.

| Frequency (cm⁻¹) (Scaled) | IR Intensity | Vibrational Assignment |

| 3350 | Medium | N-H stretch |

| 3060 | Weak | C-H stretch (aromatic) |

| 2950 | Weak | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (Amide I) |

| 1540 | Medium | N-H bend, C-N stretch (Amide II) |

| 1450 | Medium | C-H bend (aliphatic) |

| 750, 700 | Strong | C-H out-of-plane bend (phenyl) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. readthedocs.io The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.de For this compound, an MEP map would show a strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the N-H group would exhibit a positive potential, indicating its acidic nature. bhu.ac.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the electron density of a molecule in terms of localized bonds and lone pairs, providing a picture that aligns well with Lewis structures. uni-muenchen.dedergipark.org.tr This method investigates charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O), which stabilizes the amide bond.

Table 3: Example of Second-Order Perturbation Analysis from NBO for this compound This table illustrates the type of data generated from an NBO analysis, showing key donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ* (C-C) | 5.8 | n → σ |

| LP (1) N | π (C=O) | 55.2 | n → π* (Resonance) |

| σ (C-H) | σ* (N-C) | 2.1 | σ → σ* |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity; a large gap implies high stability and low reactivity. nih.gov For this compound, the HOMO is likely distributed over the electron-rich phenyl rings and the amide group, while the LUMO may be centered on the carbonyl group and phenyl rings.

Table 4: Calculated Quantum Chemical Descriptors for this compound This table shows examples of properties derived from HOMO and LUMO energies.

| Parameter | Formula | Illustrative Value |

| HOMO Energy | E_HOMO | -6.5 eV |

| LUMO Energy | E_LUMO | -0.8 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.7 eV |

| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | 3.65 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.85 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.34 eV |

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

Quantum chemical calculations can also predict key thermodynamic properties of this compound, such as standard entropy (S), enthalpy (H), and Gibbs free energy (G). dergipark.org.tr These properties are calculated from the vibrational analysis and are typically determined as a function of temperature. Such calculations are valuable for understanding the stability of the compound and predicting the spontaneity of reactions under different thermal conditions. researchgate.net

Table 5: Illustrative Thermodynamic Properties of this compound at Different Temperatures This table demonstrates how thermodynamic data from computational studies are typically presented.

| Temperature (K) | Enthalpy (H) (kcal/mol) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) |

| 200.0 | 15.8 | 45.2 | 105.6 |

| 298.15 | 25.4 | 65.8 | 128.9 |

| 400.0 | 45.1 | 85.3 | 155.4 |

| 500.0 | 69.8 | 100.7 | 178.2 |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO Technique)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters have become an indispensable tool in the structural elucidation of organic compounds. mdpi.comnih.gov For this compound, the prediction of ¹H and ¹³C NMR chemical shifts can be effectively performed using the Gauge-Including Atomic Orbital (GIAO) method. This technique is one of the most common and reliable approaches for calculating NMR shielding tensors within the framework of density functional theory (DFT). researchgate.netresearchgate.net

The GIAO method addresses the issue of gauge-origin dependence, which can affect the accuracy of calculated magnetic properties. By employing atomic orbitals that explicitly depend on the magnetic field, the GIAO method ensures that the calculated chemical shifts are independent of the choice of the origin of the vector potential. The typical computational workflow involves an initial geometry optimization of the molecule, often using a functional like B3LYP, followed by the GIAO calculation of isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), using a linear scaling approach to correct for systematic errors. researchgate.netnrel.gov

For a molecule like this compound, with its distinct chemical environments—two phenyl rings, an ethyl linker, and an acetamide group—GIAO calculations can provide valuable insights. They can help in the assignment of complex spectra, distinguish between potential isomers, and offer a deeper understanding of the electronic structure's influence on the magnetic shielding of each nucleus. The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set, as well as the consideration of solvent effects, which are often modeled using a polarizable continuum model (PCM). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | 126.0 - 129.0 |

| Phenyl-C (ipso) | - | 142.5 |

| CH (methine) | 4.50 | 55.0 |

| CH₂ (methylene) | 3.60 | 45.0 |

| NH (amide) | 6.50 | - |

| C=O (carbonyl) | - | 170.0 |

| CH₃ (methyl) | 1.95 | 23.0 |

Note: The data in this table are illustrative, based on typical chemical shifts for the respective functional groups, and represent hypothetical values that would be obtained from GIAO calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, providing detailed information on their conformational flexibility and stability over time. researchgate.netrsc.org For a flexible molecule such as this compound, which possesses several rotatable bonds, MD simulations can explore its conformational landscape to identify low-energy conformers and the transitions between them. nih.govwiley.com

An MD simulation numerically solves Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. researchgate.net By simulating the molecule's trajectory over a period, typically ranging from nanoseconds to microseconds, one can analyze the fluctuations in atomic positions, dihedral angles, and potential energy. This analysis reveals the preferred spatial arrangements (conformations) of the molecule and their relative stabilities. nih.govmdpi.com

For this compound, key dihedral angles to monitor would include those around the C-C bond of the ethyl group and the C-N bond of the amide group. By constructing a free energy surface from the simulation data, one can identify the most stable conformers as minima on this surface. This information is crucial for understanding how the molecule's shape influences its physical properties and interactions with its environment. nih.gov

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 175° (anti) | 0.0 | 65 |

| B | 65° (gauche) | 1.2 | 25 |

| C | -60° (gauche) | 1.5 | 10 |

Note: The data presented are hypothetical and serve to illustrate the type of results obtained from MD simulations for conformational analysis.

Reactivity Prediction via Fukui Functions

Fukui functions are a central concept in conceptual density functional theory (DFT) used to predict the most reactive sites within a molecule. researchgate.netresearchgate.netacs.org These functions describe the change in electron density at a specific point in space when the total number of electrons in the molecule changes. mdpi.com By analyzing the Fukui function, one can identify which atomic sites are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov

There are three main types of Fukui functions:

f⁺(r) : for nucleophilic attack (electron acceptance), related to the LUMO (Lowest Unoccupied Molecular Orbital) electron density.

f⁻(r) : for electrophilic attack (electron donation), related to the HOMO (Highest Occupied Molecular Orbital) electron density. mdpi.com

f⁰(r) : for radical attack, which is the average of f⁺(r) and f⁻(r).

For practical applications, these functions are often condensed to individual atomic sites, yielding condensed Fukui functions. nih.gov For this compound, calculating these indices would reveal the reactivity of different parts of the molecule. For instance, the carbonyl oxygen is expected to be a primary site for electrophilic attack, while the phenyl rings might be susceptible to electrophilic substitution at specific positions.

Table 3: Representative Condensed Fukui Function Values for Selected Atoms in this compound.

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |

| Carbonyl Carbon (C=O) | 0.15 | 0.02 |

| Carbonyl Oxygen (C=O) | 0.08 | 0.18 |

| Amide Nitrogen (NH) | 0.05 | 0.12 |

| Phenyl Carbon (para) | 0.03 | 0.09 |

Note: This table contains illustrative data to demonstrate how Fukui functions can quantify the reactivity of different atomic sites. Higher values indicate greater reactivity for the specified type of attack.

Theoretical Studies on Non-Linear Optical (NLO) Behavior

Theoretical calculations are crucial for predicting and understanding the non-linear optical (NLO) properties of organic molecules, which are of great interest for applications in photonics and optoelectronics. nasa.govnasa.govresearchgate.net The NLO response of a molecule is determined by its hyperpolarizabilities, which describe how the molecule's dipole moment changes in the presence of a strong external electric field, such as that from a laser.

Computational methods, particularly those based on DFT and time-dependent DFT (TD-DFT), can be used to calculate various NLO parameters. diva-portal.orgnih.gov Key properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are responsible for second- and third-order NLO effects, respectively. For a molecule to exhibit significant NLO properties, it often requires a high degree of electronic conjugation and a significant change in dipole moment upon electronic excitation. nasa.govnasa.gov

For this compound, theoretical studies would focus on calculating these hyperpolarizabilities. While it lacks a traditional, highly conjugated donor-pi-acceptor structure, the presence of two phenyl rings can contribute to its NLO response. Computational analysis would involve optimizing the molecular geometry and then performing calculations to determine the components of the hyperpolarizability tensors. The results would help in assessing its potential as an NLO material. researchgate.netnih.gov

Table 4: Hypothetical Non-Linear Optical Properties of this compound.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 250 |

| First Hyperpolarizability (β_tot) | 5 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 8 x 10⁻³⁶ esu |

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data obtained from theoretical NLO calculations.

Structure Activity Relationship Sar Studies of N 2,2 Diphenylethyl Acetamide and Its Analogs

Methodological Frameworks for SAR Investigations

The investigation of SAR for N-(2,2-diphenylethyl)acetamide and its analogs employs a combination of experimental and computational methods to build a comprehensive understanding of their chemical behavior.

Experimental design in SAR studies for compounds like this compound often involves the synthesis of a series of analogs where specific parts of the molecule are systematically varied. nih.gov For instance, in the development of anticonvulsant agents, researchers synthesize and test a range of compounds to identify which structural modifications lead to the most potent effects. nih.gov The process typically starts with a lead compound, and variations are made to different parts of the molecule, such as the aromatic rings or the acetamide (B32628) group. nih.gov

Key aspects of experimental design include:

Systematic Structural Modification: Analogs are created by altering substituents, their positions, and the core scaffold of the molecule. For example, in studies of related acetamide derivatives, researchers have systematically introduced different halogen, alkyl, and alkoxy groups onto the phenyl rings to observe the impact on anticonvulsant activity. nih.gov

Biological Assays: The synthesized compounds are then evaluated in relevant biological assays. For neuroprotective or anticonvulsant compounds, these may include in vivo models like the maximal electroshock seizure (MES) assay or pentylenetetrazole (PTZ)-induced seizure models, as well as in vitro assays to determine activity at specific receptors or enzymes. mdpi.comjapsonline.com

Iterative Process: The results from biological testing feed back into the design of new analogs, creating an iterative cycle of design, synthesis, and testing to optimize the desired properties.

Computational methods are increasingly used to accelerate the drug discovery process and refine SAR studies. researchgate.net These approaches can predict the properties of virtual compounds, helping to prioritize which analogs to synthesize and test experimentally. tandfonline.com

Machine Learning Models: Machine learning (ML) models, such as artificial neural networks (ANN), support vector machines (SVM), and random forests (RF), are powerful tools for developing Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models learn from large datasets of compounds with known activities to predict the activity of new, untested molecules. mdpi.comresearchgate.net For example, ML models have been successfully used to predict the neuroprotective potential of compounds by analyzing vast libraries of chemical structures and their biological effects. researchgate.netopenbioinformaticsjournal.com These models can identify complex, non-linear relationships between chemical structure and biological activity that may not be apparent from traditional SAR analysis. researchgate.net A well-trained ML model can make predictions with high accuracy in a fraction of the time required for experimental testing. researchgate.net

Read-Across Approaches: Read-across is a data gap-filling technique that uses data from a well-studied "source" chemical to predict the properties of a structurally similar "target" chemical. europa.eu This approach is based on the principle that structurally similar chemicals are likely to have similar physicochemical and toxicological properties. europa.eu The process involves:

Grouping Chemicals: Chemicals are grouped into categories based on structural similarity, such as the presence of common functional groups or scaffolds. europa.eu

Data Extrapolation: Toxicological or biological activity data from one or more chemicals in a group are used to predict the properties of other chemicals in the same group that lack data. acs.org

Justification: The read-across prediction is supported by a clear rationale that explains the structural and biological similarities between the source and target chemicals. mdpi.com

For aromatic amides, read-across can be used to estimate toxicological endpoints, but it requires careful consideration of potential metabolic activation, as N-hydroxylation can lead to different toxicity profiles. acs.org The reliability of read-across depends on the degree of similarity and the consistency of the data within the chemical category. mdpi.com

Elucidation of Key Structural Motifs Contributing to Molecular Properties

The core structural components include:

The Diphenylethyl Moiety: This bulky, lipophilic group, consisting of two phenyl rings attached to an ethyl backbone, is a significant contributor to the molecule's interaction with hydrophobic pockets in receptors and enzymes. mdpi.com The flexibility of the ethyl linker allows the phenyl rings to adopt various conformations, which can be crucial for optimal binding.

The Acetamide Linker: The amide bond (-NH-C=O) is a critical feature, capable of forming hydrogen bonds as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govacs.org This dual capability allows for specific and directional interactions with biological macromolecules.

Substituents on the Phenyl Rings: The presence, type, and position of substituents on the phenyl rings can dramatically alter the electronic properties, solubility, and steric profile of the molecule. nih.gov

The Terminal Group on the Acetamide Moiety: Modifications to the methyl group of the acetamide can influence the compound's properties.

For instance, in a related series of GPR88 agonists, the presence of a hydroxymethyl group and a specific stereochemistry at the α-methylbenzyl position were found to be pivotal for maintaining the bioactive conformation. nih.gov Similarly, for some bioactive compounds, a thieno[3,2-d]pyrimidinone core and a 1,3,4-thiadiazole (B1197879) moiety are important for activity, with a sulfanyl (B85325) acetamide linker facilitating interactions with specific amino acid residues in target enzymes. vulcanchem.com

Impact of Substituent Variations on Reactivity and Molecular Interactions

The systematic variation of substituents on the this compound scaffold is a cornerstone of SAR studies, providing detailed insights into how chemical modifications affect reactivity and biological interactions.

Modifications to the diphenylethyl portion of the molecule can significantly impact its biological activity by altering its size, shape, and electronic distribution.

Substitution on the Phenyl Rings: Introducing substituents on the phenyl rings can modulate the molecule's lipophilicity and electronic properties.

Electron-donating groups (e.g., methoxy) can increase solubility but may decrease the electrophilicity of certain parts of the molecule.

Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance reactivity in some cases and are often explored in the development of bioactive compounds. nih.gov For example, in a series of 2-(substituted phenoxy) acetamide derivatives, compounds with halogen substituents on the aromatic ring showed favorable anticancer and anti-inflammatory activity. nih.gov

The position of the substituent is also critical. Studies on other inhibitor classes have shown that moving a substituent from one position to another can lead to a significant loss of activity. mdpi.com

Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems can lead to significant changes in activity. For example, replacing a phenyl ring with a heteroaromatic ring in some anticonvulsant compounds was found to reduce or eliminate activity. nih.gov

Chirality: The stereochemistry of the diphenylethyl moiety can be crucial. In studies of GPR88 agonists, the specific configuration of a chiral center was essential for retaining the bioactive conformation. nih.gov

The following table illustrates the impact of phenyl ring substitutions on the activity of related acetamide analogs.

| Compound ID | Phenyl Ring Substituent | Observed Effect on Activity |

| 3d, 3j, 3h | 4-tert-butyl, 4-methoxy, 4-nitro | Poor cytotoxic activity against cancer cell lines. nih.gov |

| - | 4-Bromo | Significant enhancement of inhibitory activity. nih.gov |

| 18, 20, 26 | 2-chloro, 4-chloro, 4-trifluoromethyl | Improved potency relative to the unsubstituted hit compound. mdpi.com |

| 21-23, 27-29 | methyl, methoxy | No improvement in potency. mdpi.com |

This table is for illustrative purposes and is based on findings from related but distinct chemical series.

The acetamide group is a key interaction point, and modifications here can fine-tune the molecule's binding affinity and pharmacokinetic properties.

N-Alkylation/Arylation: Altering the substituent on the amide nitrogen can impact steric hindrance and hydrogen bonding capacity. For instance, replacing the hydrogen on the amide nitrogen with a methyl group can sometimes be tolerated or even improve activity, depending on the target. nih.gov

Modification of the Acetyl Group:

Chain Extension/Branching: Extending the acetyl group to a propanoyl or larger acyl group, or introducing branching, can alter the molecule's fit within a binding pocket. In a series of orexin (B13118510) receptor antagonists, extending the benzyl (B1604629) group on the acetamide to a phenethyl or phenylpropyl group decreased potency. nih.gov

Introduction of Different Functional Groups: Replacing the methyl group of the acetamide with other functionalities, such as a cyclopropyl (B3062369) or a cyano group, can introduce new interactions or alter the electronic profile. The introduction of a CF3 group has been shown to increase potency in some inhibitor series. mdpi.com

Amide Bond Bioisosteres: Replacing the amide bond with a bioisostere (a group with similar physical or chemical properties) is a common strategy in medicinal chemistry to improve metabolic stability or other pharmacokinetic properties. nih.gov Examples of amide bioisosteres include triazoles, oxadiazoles, and oxetanes. nih.govnih.gov The choice of bioisostere depends on the specific requirements of the target and the desired property improvements. nih.gov For example, replacing a urea (B33335) fragment with an acetamide group significantly reduced the inhibitory activity of a c-KIT inhibitor. mdpi.com

The following table summarizes the effects of modifications to the acetamide moiety in related compound series.

| Modification Type | Specific Change | Observed Effect on Activity | Reference Compound Series |

| Chain Extension | Benzyl to phenethyl | Lowered potency | Orexin 1 Receptor Antagonists nih.gov |

| Chain Extension | Benzyl to phenylpropyl | Lowered potency | Orexin 1 Receptor Antagonists nih.gov |

| Ring Introduction | Phenylpropyl to tetrahydroisoquinoline | Loss of activity | Orexin 1 Receptor Antagonists nih.gov |

| Amide Replacement | Urea to acetamide | Significantly reduced potency | c-KIT Inhibitors mdpi.com |

| Amide Replacement | Acetamide to cyclopropanecarboxamide | No increase in potency | c-KIT Inhibitors mdpi.com |

This table is for illustrative purposes and is based on findings from related but distinct chemical series.

Influence of Chiral Centers on Molecular Recognition

While this compound itself is an achiral molecule, the introduction of stereogenic centers into its analogs is a pivotal strategy for modulating their biological activity and understanding molecular recognition processes. The spatial arrangement of substituents dictated by chirality can significantly enhance binding affinity and selectivity for specific biological targets.

Research into analogs has demonstrated that the stereochemistry at newly introduced chiral centers is often a determining factor for potency. For instance, in a series of GPR88 agonists based on a (4-substituted-phenyl)acetamide scaffold, the configuration of chiral centers proved essential for activity. nih.gov SAR studies revealed that while the molecule could tolerate modifications at several sites, the (R)- and (S)-configurations at the hydroxymethyl and the α-methylbenzyl chiral centers, respectively, were crucial for GPR88 agonist activity. nih.gov The diastereomer with an (S)-α-methylbenzyl group was found to be inactive, whereas those with an (R)-α-methylbenzyl group retained agonist activity. nih.gov A comparison between two active isomers showed a significant difference in potency, with the (S,R)-isomer being 8-fold more potent than the (R,R)-isomer. nih.gov

Table 1: Influence of Stereochemistry on GPR88 Agonist Activity

| Compound Isomer | Configuration | GPR88 Agonist Activity (EC₅₀, nM) |

|---|---|---|

| (S,S)-Isomer | (S)-α-methylbenzyl | Inactive |

| (R,R)-Isomer 9 | (R)-α-methylbenzyl | 3467 |

| (S,R)-Isomer 10 | (R)-α-methylbenzyl | 437 |

Furthermore, in analogs such as 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide, potential chiral centers are created at the carbons bearing the hydroxyl and cyclopropyl groups. vulcanchem.com The hydroxyl group, in particular, is critical as it can form hydrogen bonds with biological targets, an interaction that is highly dependent on its precise spatial orientation. vulcanchem.com Similarly, the introduction of a chiral center in 2-cyano-N-(1-phenylethyl)acetamide is a key structural feature noted in its spectroscopic characterization. The stereochemistry is often preserved during synthesis to ensure the desired biological effect, as different stereoisomers can exhibit widely varying biological responses and receptor interactions.

Comparative SAR Analysis with Structurally Related N-Acetamide Derivatives

The SAR of this compound can be further understood by comparing it with other N-acetamide derivatives. These comparisons highlight how modifications to the core structure, such as introducing or altering substituents on the phenyl rings, the ethylamine (B1201723) linker, or the acetamide group, influence biological activity.

A relevant class for comparison is the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. wiley.com These compounds differ from this compound in two key ways: the presence of a phenoxy group attached to the acetyl moiety and the use of a chiral 1-phenylethylamine (B125046) instead of the achiral 2,2-diphenylethylamine. Studies on these analogs for anticancer and anti-inflammatory activities revealed that halogen substitutions on the aromatic ring are favorable. wiley.com For example, a compound with a 4-bromo substitution on the phenoxy ring showed significant inhibitory activity. wiley.com This indicates that both the electronic properties of the phenoxy ring and the stereochemistry of the N-substituted group are critical determinants of activity, a feature not present in the parent this compound. wiley.com

Table 2: SAR of 2-(Substituted Phenoxy)-N-(1-phenylethyl)acetamide Analogs

| Compound | Substitution | Observed Activity |

|---|---|---|

| 3a-j | Halogens on the aromatic ring | Favorable for anticancer and anti-inflammatory activity |

| 3d, 3j, 3h | tert-butyl, methoxy, or nitro at position 4 | Poor cytotoxicity |

| - | Br group at position 4 | Significant enhancement of inhibitory activity |

Another comparative group includes (4-substituted-phenyl)acetamides investigated as GPR88 agonists. nih.gov In these molecules, the key structural difference lies in the substitution pattern on the phenyl ring attached to the acetamide group. SAR studies showed that the nature of the alkoxy side chain on the phenyl ring significantly impacted agonist activity. nih.gov A branched side chain was found to be more potent than a linear one, and the length of the side chain was also important for activity. nih.gov This contrasts with this compound, where the activity is primarily influenced by the two unsubstituted phenyl groups on the ethylamine moiety.

Table 3: SAR of N-Substituted 4-Aminopiperidine Antifungal Agents

| Substituent at Piperidine N | Substituent at 4-Amino Group | Antifungal Activity |

|---|---|---|

| Benzyl or Phenylethyl | N-alkyl chains > C7 | High |

| Benzyl or Phenylethyl | N-dodecyl (C12) | Outstanding |

| - | Shorter, branched, or cyclic alkyl residues | Detrimental |

Role of N 2,2 Diphenylethyl Acetamide As a Chemical Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Praziquantel and Related Isoquinoline (B145761) Derivatives

While the synthesis of the anthelmintic drug Praziquantel involves isoquinoline precursors, the specific intermediate is typically a derivative of N-(2-phenylethyl)acetamide, which contains a single phenyl group. google.comgoogle.com The literature available does not support a direct role for N-(2,2-diphenylethyl)acetamide, with its characteristic geminal diphenyl group, in the established synthetic routes for Praziquantel itself.

However, this compound is a well-documented and crucial precursor for a related class of compounds: 1,4-disubstituted isoquinoline derivatives. scientific-publications.netnih.gov Its utility lies in the Bischler-Napieralski reaction, a classic method for synthesizing 3,4-dihydroisoquinolines. wikipedia.org The synthesis begins with the acylation of commercially available 2,2-diphenylethanamine with reagents like acetyl chloride or benzoyl chloride to produce the corresponding N-(2,2-diphenylethyl)amide in high yield. scientific-publications.netresearchgate.net

In the subsequent step, this compound undergoes intramolecular cyclization when treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) at reflux. scientific-publications.net This reaction proceeds via an intramolecular electrophilic aromatic substitution, where one of the phenyl rings of the diphenylethyl moiety is attacked by the activated amide group, leading to the formation of the dihydroisoquinoline ring system. scientific-publications.netwikipedia.org This method successfully yields products like 1-methyl-4,4-diphenyl-3,4-dihydroisoquinoline. scientific-publications.netresearchgate.net These dihydroisoquinolines can be further reduced, for example with sodium borohydride, to furnish the corresponding 1,2,3,4-tetrahydroisoquinolines. scientific-publications.netresearchgate.net

Utility in the Formation of Nitrogen-Containing Heterocycles

The primary and most significant utility of this compound is in the synthesis of nitrogen-containing heterocycles, specifically substituted isoquinolines. nih.gov As detailed previously (Section 6.1), its role in the Bischler-Napieralski reaction is a key example of its application as a precursor for building complex heterocyclic scaffolds. scientific-publications.netwikipedia.org

The process involves the cyclodehydration of N-(2,2-diphenylethyl)amides. Research has demonstrated that reacting this compound with phosphorus oxychloride leads to the formation of 1-substituted-4,4-diphenyl-3,4-dihydroisoquinolines. scientific-publications.netnih.govresearchgate.net This reaction provides a reliable method for constructing the 4,4-diphenyl-substituted isoquinoline core, which is a valuable structure in medicinal chemistry. The yields for the initial amide formation and the subsequent cyclization are generally high, making it an efficient synthetic route. researchgate.net

Table 1: Synthesis of Dihydroisoquinolines from N-(2,2-diphenylethyl)amides This table summarizes the typical yields for the two-step synthesis of 3,4-dihydroisoquinolines using this compound and its benzoyl analog as precursors.

| Step | Precursor/Intermediate | Reagent | Product | Yield (%) | Reference |

| 1 | 2,2-Diphenylethanamine | Acetyl Chloride | This compound | 92 | researchgate.net |

| 2 | This compound | POCl₃ | 1-Methyl-4,4-diphenyl-3,4-dihydroisoquinoline | 85-86 | researchgate.net |

| 1 | 2,2-Diphenylethanamine | Benzoyl Chloride | N-(2,2-diphenylethyl)benzamide | 95 | researchgate.net |

| 2 | N-(2,2-diphenylethyl)benzamide | POCl₃ | 1,4,4-Triphenyl-3,4-dihydroisoquinoline | 88 | researchgate.net |

Development of Novel Synthetic Pathways Employing this compound as a Building Block

The utility of this compound as a foundational building block is primarily demonstrated in the synthesis of the heterocyclic systems discussed previously. The Bischler-Napieralski cyclization represents a key pathway where this compound is employed to generate more complex molecular architectures like 1,4-disubstituted tetrahydroisoquinolines. scientific-publications.netnih.gov

More recent research highlights the incorporation of the this compound scaffold into novel, biologically active molecules. For instance, a synthetic pathway was developed for a new tyrosine kinase inhibitor that incorporates this moiety. nih.gov In this synthesis, a complex indole-based carboxylic acid was coupled with 2,2-diphenylethanamine (the precursor to this compound) to form the final amide product, 2-(5-bromo-2-(2-chloro-4-iodopyridin-3-yl)-1H-indol-3-yl)-N-(2,2-diphenylethyl)acetamide. nih.gov This demonstrates the development of new synthetic strategies that leverage the this compound structure as a key component in the design of complex pharmaceutical agents.

Advanced Research Topics and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in N-(2,2-diphenylethyl)acetamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These computational tools offer the potential to accelerate discovery and deepen our understanding of this compound and its derivatives. nih.govnih.gov

Predictive Modeling of Bioactivity and Properties: Machine learning models, particularly deep learning algorithms, can be trained on existing data to predict the biological activity and physicochemical properties of novel this compound analogs. nih.gov By analyzing structure-activity relationships (SAR) from known compounds, these models can identify key structural features that influence a molecule's function. This predictive power allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of desired activity.

Reaction Prediction and Optimization: Neural network models are being developed to predict suitable reaction conditions for organic transformations. acs.org For this compound, this could mean predicting the optimal catalysts, solvents, reagents, and temperatures for its synthesis or derivatization. acs.org This approach not only saves time and resources but also has the potential to uncover novel and more efficient synthetic routes.

Data-Driven Mechanistic Insights: AI can analyze large datasets from spectroscopic and crystallographic studies to identify subtle patterns and correlations that may be missed by human researchers. This can lead to new mechanistic insights into the reactivity and interactions of this compound.

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To explore the chemical space around this compound, high-throughput synthesis and screening (HTS) methodologies are indispensable. These techniques allow for the rapid generation and evaluation of large libraries of related compounds.

Automated Synthesis Platforms: The development of automated synthesis platforms can significantly accelerate the production of a diverse range of this compound derivatives. These systems can perform multiple reactions in parallel, enabling the creation of extensive compound libraries with systematic structural variations.

High-Throughput Screening Assays: HTS assays are crucial for rapidly evaluating the biological activities of the synthesized derivatives. asm.orgnih.govresearchgate.net These assays can be designed to assess a wide range of properties, from enzyme inhibition to cellular responses. asm.orgnih.govresearchgate.net The data generated from HTS can then be fed back into machine learning models to refine future rounds of compound design and synthesis. For instance, a dual-reporter assay has been successfully used in high-throughput screening to identify inhibitors of viral transcription from a compound library. asm.orgnih.govresearchgate.net

| Screening Stage | Methodology | Purpose |

| Primary Screening | High-Throughput Screening (HTS) of a diverse compound library | To identify initial "hit" compounds with desired activity. |

| Secondary Screening | Dose-response assays and initial SAR studies | To confirm the activity of hits and understand basic structure-activity relationships. |

| Lead Optimization | Synthesis and testing of focused libraries of analogs | To improve potency, selectivity, and other key properties of lead compounds. |

Application of Green Chemistry Principles in the Production and Transformations of this compound

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. acs.org The production and modification of this compound can benefit significantly from the adoption of these principles.

Biocatalysis: Enzymes, such as lipases, are powerful tools for green chemistry as they can replace hazardous reagents and lead to fewer byproducts. nih.gov The use of enzymes like Candida antarctica lipase (B570770) B (CALB) for amide bond formation offers a sustainable alternative to traditional chemical methods. nih.gov This enzymatic approach is efficient and can be performed in greener solvents, such as cyclopentyl methyl ether. nih.gov

Sustainable Solvents and Reagents: A key aspect of green chemistry is the use of safer solvents and auxiliaries. acs.org Research into amide synthesis is exploring the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent, which can lead to a more sustainable process with a lower process mass intensity (PMI). acs.org

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). acs.org The development of catalytic processes for the synthesis of this compound and its derivatives can significantly reduce waste compared to stoichiometric reactions. whiterose.ac.uk

Exploration of Solid-State Chemistry, Crystal Engineering, and Intermolecular Interactions

The arrangement of molecules in the solid state can have a profound impact on the physical and biological properties of a compound. The study of the solid-state chemistry of this compound is a promising area for future research.

Crystal Engineering: By understanding and controlling the intermolecular interactions, it is possible to design crystalline materials with specific properties. acs.orgresearchgate.netsci-hub.senih.govuantwerpen.be For diphenyl-containing compounds, interactions such as hydrogen bonding and phenyl-perfluorophenyl interactions can be used to regulate molecular alignment and arrangement in the crystal lattice. acs.orgresearchgate.netsci-hub.se The crystal structure of N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide, a close analog, reveals the importance of intermolecular hydrogen bonding and π–π interactions in determining its solubility and stability.

Polymorphism and Cocrystals: this compound may exist in different crystalline forms (polymorphs), each with unique properties. The discovery and characterization of these polymorphs are important for understanding the compound's behavior. Furthermore, the formation of cocrystals, where this compound is crystallized with another molecule, can be used to modify its physicochemical properties.

Intermolecular Interactions: A detailed analysis of the intermolecular interactions in the crystal structure of this compound can provide insights into its physical properties. libretexts.org These interactions can include hydrogen bonds, van der Waals forces, and π-stacking interactions between the phenyl rings.

Unexplored Reactivity Patterns and Mechanistic Insights for this compound and its Analogs

While the basic chemistry of amides is well-established, there is still much to learn about the specific reactivity of this compound and its analogs.

Novel Transformations: The unique steric and electronic properties of the 2,2-diphenylethyl group may lead to unexplored reactivity patterns. Research could focus on developing novel catalytic transformations that are specific to this scaffold. For example, palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize aniline-based amides, and similar methods could be applied to this compound to create new derivatives. researchgate.net

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. acs.orgnih.gov For instance, mechanistic studies on the cleavage of amide bonds under mild acidic conditions in related acetamide (B32628) analogs could reveal new strategies for using the acetamide group as a protecting group or for designing cleavable linkers. acs.orgnih.gov

Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to investigate the electronic properties and reactivities of this compound and its analogs. researchgate.net These studies can provide valuable insights into reaction pathways and transition states, guiding experimental work. researchgate.net

Q & A

Basic: What are the standard synthetic routes for N-(2,2-diphenylethyl)acetamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves nucleophilic acyl substitution between 2,2-diphenylethylamine and acetyl chloride (or acetic anhydride) under basic conditions. Key steps include:

- Reagent Selection: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acylating agent.

- Temperature Control: Maintain 0–5°C during initial mixing to suppress side reactions (e.g., over-acylation).

- Base Optimization: Triethylamine or pyridine is commonly used to scavenge HCl, improving reaction efficiency.

- Workup: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Example Protocol:

| Step | Parameter | Condition | Yield (%) |

|---|---|---|---|

| Acylation | Solvent | Dichloromethane | 85–90 |

| Quenching | Base | Triethylamine | — |

| Purification | Method | Recrystallization | 75–80 |

Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry (1.2:1 acylating agent:amine ratio) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- 1H NMR: Identifies protons on the acetamide group (δ 2.0–2.1 ppm, singlet for CH3) and aromatic protons (δ 7.2–7.4 ppm, multiplet for diphenyl groups).

- 13C NMR: Confirms carbonyl resonance (δ 168–170 ppm) and quaternary carbons in the diphenylethyl moiety.

- IR Spectroscopy: Detects amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak at m/z 267 (C18H19NO⁺) and fragmentation patterns (e.g., loss of CH3CO group).

Data Validation: Cross-reference with crystallographic data (e.g., bond lengths and angles from analogs like N-(2,4,6-trimethylphenyl)acetamide ).

Basic: What are the key factors affecting the stability of this compound under storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation.

- Temperature: Long-term stability at –20°C; avoid repeated freeze-thaw cycles.

- Humidity: Use desiccants to prevent hydrolysis of the amide bond.

- Degradation Analysis: Employ HPLC-MS to identify byproducts (e.g., diphenylethylamine via hydrolysis) .

Advanced: How does the molecular conformation of this compound influence its biological activity?

Methodological Answer:

The planar acetamide group and steric hindrance from diphenyl groups affect binding to biological targets (e.g., enzymes or receptors).

- Computational Modeling: Use molecular dynamics (MD) simulations to study interactions with hydrophobic pockets.

- Structure-Activity Relationship (SAR): Compare with analogs (e.g., N-(3,5-dimethylphenyl)-2,2-diphenylacetamide) to identify critical substituents .

Example Findings:

| Compound | Conformation | Bioactivity (IC50) |

|---|---|---|

| Target Compound | Planar acetamide | 12.3 µM |

| N-(3,5-dimethylphenyl) analog | Increased steric bulk | 8.7 µM |

Advanced: How can researchers resolve conflicting data from spectroscopic and crystallographic analyses?

Methodological Answer:

- Orthogonal Validation: Combine NMR/IR with X-ray crystallography (if crystals are obtainable) or powder diffraction.

- Computational Cross-Check: Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Elemental Analysis: Confirm empirical formula (e.g., C, H, N percentages) to rule out impurities .

Advanced: What mechanistic insights guide the design of this compound derivatives for enzyme inhibition?

Methodological Answer:

- Enzyme Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

- Kinetic Analysis: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Derivatization Strategies: Introduce electron-withdrawing groups (e.g., Cl, NO2) on phenyl rings to enhance interactions with catalytic sites .

Case Study:

Modification to N-(2,2-diphenylethyl)-2-chloroacetamide increased inhibitory potency against cholinesterase by 40% due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.